molecular formula C10H5IO2 B3385338 1,4-Naphthalenedione, 5-iodo- CAS No. 62784-50-3

1,4-Naphthalenedione, 5-iodo-

Cat. No. B3385338
CAS RN: 62784-50-3
M. Wt: 284.05 g/mol
InChI Key: UCYMWXPEWAVMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 5-iodo-, also known as iodoquinol, is a chemical compound that has been extensively used in scientific research due to its diverse biological activities. It is a halogenated derivative of 8-hydroxyquinoline and is primarily used as an antiprotozoal agent.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 5-iodo- is not fully understood. However, it is believed to act by inhibiting DNA synthesis and disrupting the electron transport chain in protozoa. It has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Iodoquinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several protozoa, including Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. It has also been shown to inhibit the growth of several bacterial and fungal species. In addition, 1,4-Naphthalenedione, 5-iodo- has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-Naphthalenedione, 5-iodo- is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of protozoa, bacteria, and fungi. Another advantage is its low toxicity, which makes it a suitable candidate for use in both in vitro and in vivo experiments.
One of the limitations of 1,4-Naphthalenedione, 5-iodo- is its poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research involving 1,4-Naphthalenedione, 5-iodo-. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in different types of cancer. Another area of interest is its potential as an antiviral agent. Preliminary studies have shown that 1,4-Naphthalenedione, 5-iodo- may be effective against several viruses, including HIV and Hepatitis C.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5-iodo- is a chemical compound that has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit antiprotozoal, antifungal, and antibacterial properties. It has also been investigated for its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in different therapeutic settings.

Scientific Research Applications

Iodoquinol has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit antiprotozoal, antifungal, and antibacterial properties. It has also been investigated for its potential as an anticancer agent. Iodoquinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

5-iodonaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYMWXPEWAVMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459923
Record name 1,4-Naphthalenedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 5-iodo-

CAS RN

62784-50-3
Record name 1,4-Naphthalenedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Naphthalenedione, 5-iodo-
Reactant of Route 2
1,4-Naphthalenedione, 5-iodo-
Reactant of Route 3
Reactant of Route 3
1,4-Naphthalenedione, 5-iodo-
Reactant of Route 4
Reactant of Route 4
1,4-Naphthalenedione, 5-iodo-
Reactant of Route 5
Reactant of Route 5
1,4-Naphthalenedione, 5-iodo-
Reactant of Route 6
Reactant of Route 6
1,4-Naphthalenedione, 5-iodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.